4-(2,5-Difluorophenyl)-2-methoxybenzoic acid

BTK inhibition kinase inhibitor B-cell malignancies

4-(2,5-Difluorophenyl)-2-methoxybenzoic acid provides a structurally differentiated biphenyl carboxylic acid scaffold validated across kinase, phosphodiesterase, and metabolic enzyme targets. The ortho-methoxy group enables intramolecular hydrogen bonding with the carboxylic acid, preorganizing the pharmacophore for selective target engagement. Delivers 1 nM BTK inhibition, 1.0 µM PDE4A4 activity, and 2.06-fold greater tyrosinase inhibition than kojic acid at equimolar concentration. This non-carbohydrate scaffold offers distinct IP space and physicochemical properties versus standard catechol or pyrazolopyridine PDE4 inhibitors and carbohydrate-based α-glucosidase inhibitors. Ideal for drug discovery programs requiring a versatile, IP-differentiated starting point with validated multi-target activity.

Molecular Formula C14H10F2O3
Molecular Weight 264.22 g/mol
CAS No. 1261891-06-8
Cat. No. B6400292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-Difluorophenyl)-2-methoxybenzoic acid
CAS1261891-06-8
Molecular FormulaC14H10F2O3
Molecular Weight264.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=C(C=CC(=C2)F)F)C(=O)O
InChIInChI=1S/C14H10F2O3/c1-19-13-6-8(2-4-10(13)14(17)18)11-7-9(15)3-5-12(11)16/h2-7H,1H3,(H,17,18)
InChIKeyLFACQTMUYGDLAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,5-Difluorophenyl)-2-methoxybenzoic Acid (CAS 1261891-06-8): Biphenyl Carboxylic Acid Building Block for Pharmaceutical Research


4-(2,5-Difluorophenyl)-2-methoxybenzoic acid (CAS 1261891-06-8) is a biphenyl carboxylic acid derivative with the molecular formula C14H10F2O3 and molecular weight 264.22 g/mol, commercially available at ≥95% purity . The compound belongs to the substituted benzoic acid class and contains a 2,5-difluorophenyl moiety at the 4-position and a methoxy group at the 2-position of the benzoic acid core . This substitution pattern distinguishes it from regioisomeric analogs and enables distinct molecular recognition across multiple biological target classes including kinases, phosphodiesterases, and metabolic enzymes [1].

4-(2,5-Difluorophenyl)-2-methoxybenzoic Acid: Why Substitution with Regioisomeric or Demethoxylated Analogs Compromises Target Engagement


Substitution of 4-(2,5-difluorophenyl)-2-methoxybenzoic acid with regioisomeric or structural analogs is not functionally equivalent. The precise positioning of the 2-methoxy group ortho to the carboxylic acid, combined with the 2,5-difluoro substitution pattern on the pendant phenyl ring, creates a unique pharmacophore geometry that governs target recognition [1]. Regioisomers such as 3-(2,6-difluorophenyl)-2-methoxybenzoic acid (CAS 1261962-87-1) and 2-(2,5-difluorophenyl)-5-methoxybenzoic acid (CAS 1182809-86-4) share identical molecular weight but exhibit fundamentally different spatial arrangements of hydrogen bond acceptors and aromatic stacking surfaces . The methoxy group at the 2-position is critical for intramolecular hydrogen bonding with the carboxylic acid moiety, affecting both conformational preorganization and target binding orientation [2]. Demethoxylated analogs such as 4-(2,5-difluorophenyl)benzoic acid (CAS 920294-24-2) lack this conformational constraint entirely .

Quantitative Comparative Evidence: 4-(2,5-Difluorophenyl)-2-methoxybenzoic Acid Performance Metrics


BTK Inhibition Potency of 4-(2,5-Difluorophenyl)-2-methoxybenzoic Acid

4-(2,5-Difluorophenyl)-2-methoxybenzoic acid demonstrates high-potency inhibition of Bruton's tyrosine kinase (BTK) with an IC50 of 1 nM [1]. While direct comparative BTK inhibition data for regioisomeric analogs are not available in public repositories, this potency level is consistent with lead-like BTK inhibitor scaffolds. The 2-methoxy group ortho to the carboxylic acid contributes to the binding conformation that enables this nanomolar potency [2].

BTK inhibition kinase inhibitor B-cell malignancies

α-Glucosidase Inhibition: Head-to-Head Comparison with Acarbose

In a direct head-to-head comparison, 4-(2,5-difluorophenyl)-2-methoxybenzoic acid requires a 2.15-fold higher concentration (33.2 mM) than acarbose (15.4 mM) to achieve >65% α-glucosidase inhibition [1]. While less potent than the clinical standard on a molar basis, the compound demonstrates measurable activity in this therapeutically relevant assay and may serve as a structurally distinct starting point for α-glucosidase inhibitor optimization where acarbose-like carbohydrate scaffolds are undesirable [2].

α-glucosidase inhibition antidiabetic metabolic disease

Tyrosinase Inhibition: Head-to-Head Comparison with Kojic Acid

4-(2,5-Difluorophenyl)-2-methoxybenzoic acid achieves >65% tyrosinase inhibition at a concentration of 1.7 mM, compared to 3.5 mM required for kojic acid to produce identical inhibition [1]. This represents a 2.06-fold potency advantage over kojic acid, the standard positive control for tyrosinase inhibition assays [2]. The compound thus demonstrates superior antimelanogenesis potential relative to this widely used benchmark in the same assay system.

tyrosinase inhibition antimelanogenesis skin pigmentation

PDE4A4 Inhibition: Cross-Study Comparable Activity Profile

4-(2,5-Difluorophenyl)-2-methoxybenzoic acid inhibits human recombinant PDE4A4 with an IC50 of 1,000 nM (1.0 µM) [1]. For context, PDE4 inhibitors developed for inflammatory indications typically achieve IC50 values in the low nanomolar range; established PDE4 inhibitors such as rolipram exhibit IC50 values of approximately 0.5-2.0 µM against PDE4 isoforms [2]. The compound's micromolar PDE4A4 activity is comparable to first-generation PDE4 inhibitor scaffolds and may provide a starting point for optimization. Notably, the compound shows weaker activity against PDE7A1 (IC50 = 176 nM), indicating modest PDE4/PDE7 selectivity [3].

PDE4 inhibition phosphodiesterase anti-inflammatory

CCR5 Antagonism: Class-Level Activity with Defined Potency

4-(2,5-Difluorophenyl)-2-methoxybenzoic acid acts as a CCR5 receptor antagonist with an IC50 of 9.20 µM (9,200 nM) in a cellular calcium mobilization assay [1]. This activity is consistent with preliminary pharmacological screening indicating utility as a CCR5 antagonist scaffold [2]. For class-level context, clinical CCR5 antagonists such as maraviroc exhibit IC50 values in the low nanomolar range (typically <10 nM) [3]. The micromolar potency of 4-(2,5-difluorophenyl)-2-methoxybenzoic acid positions it as a structurally simplified, non-macrocyclic CCR5 antagonist scaffold suitable for fragment-based optimization rather than as an advanced lead compound.

CCR5 antagonist HIV entry inhibitor chemokine receptor

Structural Differentiation from Regioisomeric and Demethoxylated Analogs

4-(2,5-Difluorophenyl)-2-methoxybenzoic acid differs structurally from closely related analogs in commercially relevant ways. The 2-methoxy group ortho to the carboxylic acid establishes an intramolecular hydrogen bonding network that constrains conformational flexibility and preorganizes the binding-competent conformation [1]. Regioisomers such as 3-(2,6-difluorophenyl)-2-methoxybenzoic acid (CAS 1261962-87-1) and 2-(2,5-difluorophenyl)-5-methoxybenzoic acid (CAS 1182809-86-4) alter the spatial relationship between the carboxylic acid and methoxy groups, fundamentally changing hydrogen bonding patterns . Demethoxylated analogs including 4-(2,5-difluorophenyl)benzoic acid (CAS 920294-24-2) lack the methoxy group entirely, removing the conformational constraint and reducing molecular weight from 264.22 to 234.2 g/mol .

regioisomer SAR pharmacophore geometry

Research Application Scenarios for 4-(2,5-Difluorophenyl)-2-methoxybenzoic Acid (CAS 1261891-06-8)


Tyrosinase Inhibitor Discovery Programs

4-(2,5-Difluorophenyl)-2-methoxybenzoic acid demonstrates 2.06-fold greater potency than kojic acid in tyrosinase inhibition assays (>65% inhibition at 1.7 mM vs 3.5 mM for kojic acid) [1]. This validated head-to-head superiority positions the compound as a viable starting scaffold for antimelanogenesis and skin pigmentation research where kojic acid serves as the standard positive control. The non-carbohydrate biphenyl carboxylic acid scaffold offers distinct physicochemical properties from kojic acid (a γ-pyrone derivative) that may translate to differentiated formulation and skin penetration characteristics [2].

Kinase Inhibitor Lead Discovery (BTK-Focused)

The compound exhibits potent BTK inhibition with an IC50 of 1 nM in enzyme assays [1]. This nanomolar potency supports its use as a structurally distinct BTK inhibitor scaffold for programs targeting B-cell malignancies, autoimmune disorders, and inflammatory diseases. The biphenyl carboxylic acid chemotype is mechanistically differentiated from covalent BTK inhibitors such as ibrutinib and provides an alternative starting point for reversible BTK inhibitor development [2].

Phosphodiesterase 4 (PDE4) Inhibitor Scaffold Optimization

With an IC50 of 1.0 µM against human recombinant PDE4A4 [1], 4-(2,5-difluorophenyl)-2-methoxybenzoic acid provides a micromolar-activity starting point for PDE4 inhibitor optimization. The compound's activity is comparable to first-generation PDE4 inhibitors such as rolipram (IC50 ~0.5-2.0 µM) [2]. Its biphenyl carboxylic acid scaffold is structurally distinct from catechol- and pyrazolopyridine-based PDE4 inhibitor chemotypes, offering opportunities for intellectual property differentiation and alternative ADME profiles [3].

α-Glucosidase Inhibitor Scaffold Development

Although less potent than acarbose (requiring 2.15-fold higher concentration for equivalent >65% inhibition: 33.2 mM vs 15.4 mM) [1], 4-(2,5-difluorophenyl)-2-methoxybenzoic acid provides a non-carbohydrate, non-pseudosaccharide starting scaffold for α-glucosidase inhibitor discovery. This structural differentiation is valuable for programs seeking to avoid carbohydrate-like physicochemical properties associated with acarbose and related clinical α-glucosidase inhibitors [2]. The defined potency gap versus acarbose establishes a clear benchmark for SAR-driven optimization.

Quote Request

Request a Quote for 4-(2,5-Difluorophenyl)-2-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.